molecular formula C22H21F2N3O3S2 B11268659 N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B11268659
M. Wt: 477.6 g/mol
InChI Key: TYQAPTJUXLUHDY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonyl thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the thiophene core: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Final coupling: The final step involves coupling the thiophene-sulfonyl intermediate with the fluorophenyl carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent for conditions involving specific biological pathways, such as neurological disorders or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could bind to a receptor and block its activation by a natural ligand, thereby modulating the downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
  • N-(3-fluoro-4-methylphenyl)-3-{[4-(2-bromophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for medicinal chemistry research, as fluorine atoms can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Properties

Molecular Formula

C22H21F2N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C22H21F2N3O3S2/c1-15-6-7-16(14-18(15)24)25-22(28)21-20(8-13-31-21)32(29,30)27-11-9-26(10-12-27)19-5-3-2-4-17(19)23/h2-8,13-14H,9-12H2,1H3,(H,25,28)

InChI Key

TYQAPTJUXLUHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F

Origin of Product

United States

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